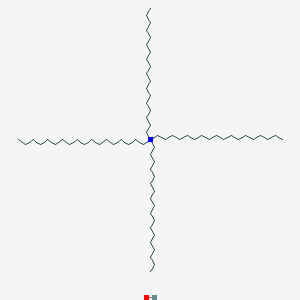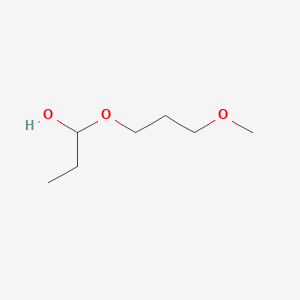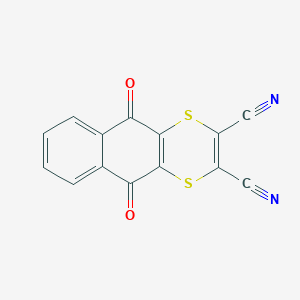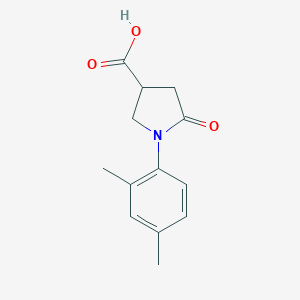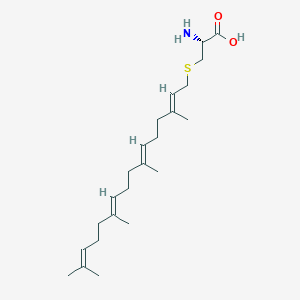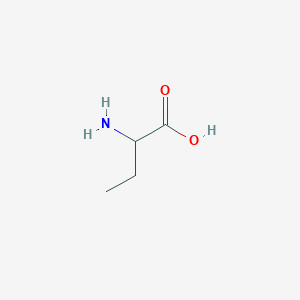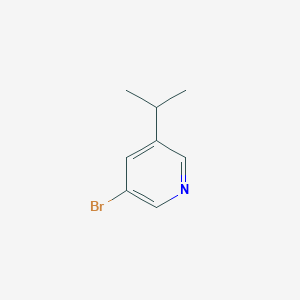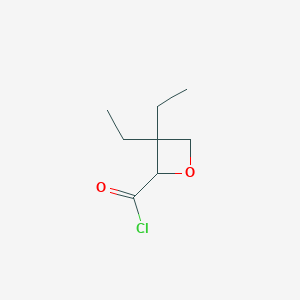
3,3-Diethyloxetane-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyloxetane-2-carbonyl chloride is an organic compound that belongs to the class of oxetane derivatives. This compound has been widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Diethyloxetane-2-carbonyl chloride is not fully understood. However, it is believed that this compound reacts with various nucleophiles, such as amines and alcohols, to form stable adducts. The formation of these adducts is believed to be responsible for the unique chemical properties of 3,3-Diethyloxetane-2-carbonyl chloride.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,3-Diethyloxetane-2-carbonyl chloride. However, studies have shown that this compound is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3-Diethyloxetane-2-carbonyl chloride in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, which makes it an attractive option for researchers. However, one of the limitations of using this compound is its limited solubility in common organic solvents. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3,3-Diethyloxetane-2-carbonyl chloride in scientific research. One potential application is in the synthesis of chiral oxetanes, which have potential applications in the pharmaceutical industry. Another potential application is in the synthesis of β-amino acids, which have been shown to have antimicrobial and anticancer properties. Additionally, 3,3-Diethyloxetane-2-carbonyl chloride could be used as a building block for the synthesis of other important organic compounds.
Métodos De Síntesis
The synthesis of 3,3-Diethyloxetane-2-carbonyl chloride involves the reaction of 3,3-Diethyloxetane with thionyl chloride. The reaction takes place at room temperature and produces 3,3-Diethyloxetane-2-carbonyl chloride as the main product. The purity of the product can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
3,3-Diethyloxetane-2-carbonyl chloride has been widely used in scientific research due to its unique chemical properties. This compound is used as a building block for the synthesis of various organic compounds. It has been used in the synthesis of chiral oxetanes, which have potential applications in the pharmaceutical industry. 3,3-Diethyloxetane-2-carbonyl chloride has also been used as a reagent in the synthesis of β-amino acids and other important organic compounds.
Propiedades
Número CAS |
127565-53-1 |
|---|---|
Nombre del producto |
3,3-Diethyloxetane-2-carbonyl chloride |
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
3,3-diethyloxetane-2-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3 |
Clave InChI |
GVAAWHJQMBVKRX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1C(=O)Cl)CC |
SMILES canónico |
CCC1(COC1C(=O)Cl)CC |
Sinónimos |
2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
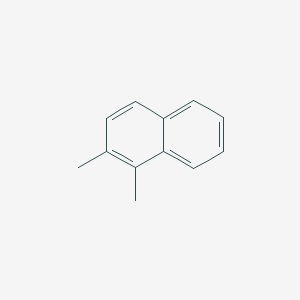
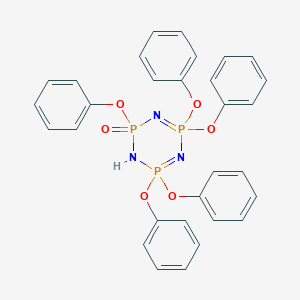
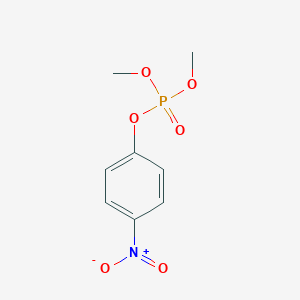
![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)

